![molecular formula C23H21N5O4S B2419433 methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251593-15-3](/img/structure/B2419433.png)
methyl 3-(2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available literature .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .
Scientific Research Applications
Anticancer Activity
The compound’s 1,2,4-triazole scaffold has garnered attention in cancer research due to its potential as an anticancer agent. Researchers have synthesized novel derivatives of this compound and evaluated their cytotoxic activities against human cancer cell lines. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity against the Hela cell line, with IC50 values lower than 12 μM . Further studies are needed to explore their mechanism of action and potential clinical applications.
Enzyme Inhibition (Aromatase)
Molecular docking studies have suggested that this compound interacts with the binding pocket of the aromatase enzyme, a potential target for breast cancer treatment. Investigating its inhibitory effects on aromatase could provide insights into its role in hormone-related cancers .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-7-8-18(15(2)11-14)33-21-20-26-28(23(31)27(20)10-9-24-21)13-19(29)25-17-6-4-5-16(12-17)22(30)32-3/h4-12H,13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMJZJPKVXSGOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC(=C4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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